molecular formula C7H6N2O3 B15354073 2-(6-Methylpyrazin-2-yl)-2-oxoacetic acid CAS No. 1227406-73-6

2-(6-Methylpyrazin-2-yl)-2-oxoacetic acid

Cat. No.: B15354073
CAS No.: 1227406-73-6
M. Wt: 166.13 g/mol
InChI Key: VFCJHYOITUCBKL-UHFFFAOYSA-N
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Description

2-(6-Methylpyrazin-2-yl)-2-oxoacetic acid is an organic compound characterized by the presence of a pyrazine ring substituted with a methyl group at the 6-position and an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpyrazin-2-yl)-2-oxoacetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methylpyrazine, which is commercially available or can be synthesized from pyrazine through methylation.

    Oxidation: The methyl group on the pyrazine ring is oxidized to form a carboxylic acid group. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Formation of Oxoacetic Acid Moiety: The carboxylic acid group is then converted to an oxoacetic acid moiety through a series of reactions involving the introduction of a carbonyl group. This can be done using reagents like oxalyl chloride (COCl)2 followed by hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale oxidation and carbonylation processes. Continuous flow reactors and optimized reaction conditions would be employed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyrazin-2-yl)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

2-(6-Methylpyrazin-2-yl)-2-oxoacetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(6-Methylpyrazin-2-yl)-2-oxoacetic acid involves its interaction with molecular targets such as enzymes or receptors. The oxoacetic acid moiety can act as a chelating agent, binding to metal ions in the active sites of enzymes, thereby inhibiting their activity. The pyrazine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Methylpyrazin-2-yl)acetic acid: Lacks the oxo group, leading to different reactivity and applications.

    2-(6-Methylpyrazin-2-yl)-2-oxopropanoic acid: Contains an additional methyl group, affecting its steric and electronic properties.

    2-(6-Methylpyrazin-2-yl)-2-oxoethanoic acid: Similar structure but with different chain length, influencing its chemical behavior.

Uniqueness

2-(6-Methylpyrazin-2-yl)-2-oxoacetic acid is unique due to the presence of both the pyrazine ring and the oxoacetic acid moiety, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

1227406-73-6

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

2-(6-methylpyrazin-2-yl)-2-oxoacetic acid

InChI

InChI=1S/C7H6N2O3/c1-4-2-8-3-5(9-4)6(10)7(11)12/h2-3H,1H3,(H,11,12)

InChI Key

VFCJHYOITUCBKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=N1)C(=O)C(=O)O

Origin of Product

United States

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